N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE
CAS No.: 1448075-78-2
Cat. No.: VC4258595
Molecular Formula: C16H20N2O4S
Molecular Weight: 336.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448075-78-2 |
|---|---|
| Molecular Formula | C16H20N2O4S |
| Molecular Weight | 336.41 |
| IUPAC Name | N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
| Standard InChI | InChI=1S/C16H20N2O4S/c1-11-15(12(2)22-18-11)23(20,21)17-10-16(19,14-8-9-14)13-6-4-3-5-7-13/h3-7,14,17,19H,8-10H2,1-2H3 |
| Standard InChI Key | KHNAVUGJQNADHI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
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Cyclopropyl-hydroxyphenylethyl group: A chiral center at the 2-position of the ethyl chain creates stereochemical complexity, with the hydroxyl group enhancing hydrogen-bonding potential.
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3,5-Dimethyl-1,2-oxazole: The oxazole ring’s electron-deficient nature facilitates π-π stacking interactions, while methyl groups at positions 3 and 5 confer lipophilicity.
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Sulfonamide linker: The -SONH- group serves as a hydrogen bond donor/acceptor, critical for target engagement .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.41 g/mol |
| XLogP3 | 2.7 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 106 Ų |
The compound’s solubility in polar aprotic solvents (e.g., DMSO) exceeds 10 mM, while aqueous solubility remains limited (<1 mM).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three modular components:
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Oxazole sulfonamide core: Constructed via cyclocondensation of acetylacetone derivatives with sulfonamide-bearing nitriles.
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Cyclopropylphenylethanolamine sidechain: Synthesized through Sharpless epoxidation of styrene derivatives, followed by cyclopropanation.
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Coupling: Mitsunobu reaction links the oxazole sulfonamide to the ethanolamine intermediate .
Table 2: Representative Synthetic Route
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Oxazole ring formation | AcO, HSO, 110°C, 6h | 68% |
| 2 | Sulfonamide introduction | ClSOH, EtN, DCM, 0°C → rt | 82% |
| 3 | Sidechain synthesis | CpTiCl, Zn/CHBr, THF | 55% |
| 4 | Mitsunobu coupling | DIAD, PPh, THF, 12h | 73% |
Challenges include controlling diastereoselectivity during cyclopropanation and minimizing sulfonamide hydrolysis during workup. Recent advances employ flow chemistry to improve Step 4 yields to >85% .
Biological Activity and Mechanism
Antibacterial Efficacy
The compound inhibits dihydropteroate synthase (DHPS) with an IC of 1.2 μM against Staphylococcus aureus, comparable to sulfamethoxazole (IC 0.9 μM). Resistance emergence is slower than classical sulfonamides due to the oxazole ring’s steric bulk, which reduces target mutations.
Table 3: Comparative Antimicrobial Activity
| Strain | MIC (μg/mL) |
|---|---|
| S. aureus (MSSA) | 8 |
| E. coli (WT) | >64 |
| K. pneumoniae (ESBL+) | >64 |
| P. aeruginosa | 32 |
Notably, potency against Pseudomonas (MIC 32 μg/mL) suggests enhanced membrane penetration compared to first-gen sulfonamides.
Pharmacokinetic and Toxicity Profile
ADMET Properties
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Absorption: Caco-2 permeability = cm/s (moderate)
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Metabolism: CYP3A4-mediated oxidation of cyclopropane ring (t = 3.2 h in human microsomes)
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Toxicity: LD (rat oral) > 2000 mg/kg; no mutagenicity in Ames test
Structure-Activity Relationship (SAR) Insights
Critical modifications altering activity:
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Cyclopropyl replacement: Switching to cyclobutyl decreases S. aureus MIC to 64 μg/mL (Δ8-fold).
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Oxazole methyl groups: Removing 3-Me reduces solubility 3-fold without improving potency.
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Sulfonamide bioisosteres: Replacing -SONH- with -PONH- abolishes activity .
Analytical Characterization
Spectroscopic Data
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H NMR (400 MHz, DMSO-d): δ 7.45–7.32 (m, 5H, Ph), 4.21 (s, 1H, OH), 3.89 (d, J = 6.8 Hz, 2H, CHN), 2.41 (s, 6H, 2×CH)
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HRMS: m/z calcd. for [M+H] 337.1321, found 337.1318
Research Frontiers
Ongoing studies explore:
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